

BA.1 subvariant origin and evolution

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An In-depth Technical Guide on the Origin and Evolution of the SARS-CoV-2 BA.1 Subvariant

Introduction

First identified in November 2021 in Botswana and South Africa, the Omicron variant (Pango lineage B.1.1.529) of SARS-CoV-2 marked a significant shift in the pandemic's trajectory.^[1] Its initial and most prominent sublineage, BA.1, was designated a Variant of Concern (VOC) by the World Health Organization (WHO) on November 26, 2021, due to an unprecedented number of mutations in its spike protein.^{[1][2]} This guide provides a comprehensive technical overview of the origin, phylogenetic characteristics, genetic makeup, and functional consequences of the BA.1 subvariant, intended for researchers, scientists, and professionals in drug development.

Origin and Emergence

The emergence of the Omicron lineage, including BA.1, is characterized by a long branch on the phylogenetic tree, suggesting a period of cryptic evolution not captured by routine genomic surveillance.^[3] This distinct evolutionary path separates it from previous VOCs such as Delta.^[4] Several hypotheses have been proposed to explain its origin:

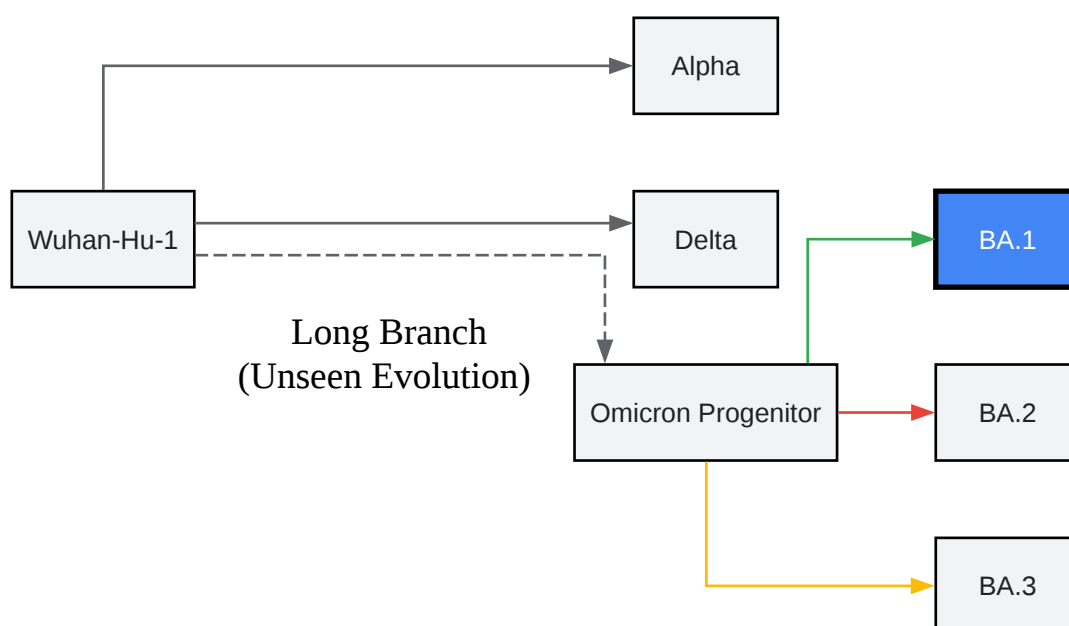
- Evolution within an immunocompromised host: A prolonged, chronic infection in an individual with a compromised immune system could provide an environment for the virus to accumulate a large number of mutations without being cleared.^{[3][5][6]}
- Cryptic community transmission: The variant may have circulated and evolved undetected in a population with limited genomic sequencing and surveillance.^{[3][5]}

- Zoonotic spillback: The virus could have been transmitted from humans to an animal host, evolved within that host, and then spilled back into the human population.[3][5]

Retrospective analysis has shown that BA.1 was present in Europe even before its official discovery in South Africa, indicating its rapid and widespread dissemination.[3]

Phylogenetic Evolution

A striking feature of Omicron's emergence was the near-simultaneous discovery of three distinct sublineages: BA.1, BA.2, and BA.3.[3] While they share a common ancestor, these sublineages are genetically as different from one another as earlier VOCs (e.g., Alpha, Delta) were from each other.[3] BA.1 and BA.2 share 32 common mutations but differ by 28 unique mutations.[1] This suggests a divergent evolutionary history from a common Omicron progenitor. Phylogenetic analysis confirms that the Omicron lineage did not evolve from the Delta variant but represents a separate and distinct evolutionary branch of SARS-CoV-2.[4]



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Phylogenetic tree showing the distinct evolution of Omicron BA.1.

Genetic Profile of BA.1

Compared to the original Wuhan-Hu-1 strain, the BA.1 lineage possesses a heavily mutated genome, with a significant concentration of changes in the spike (S) protein, which is the

primary target for neutralizing antibodies.[1][3]

Spike Protein Mutations

The BA.1 spike protein contains approximately 35-39 mutations, including substitutions, deletions, and an insertion.[3][7][8] Fifteen of these mutations are located within the critical Receptor-Binding Domain (RBD).[3] These mutations collectively alter the protein's structure and function, impacting transmissibility and immune evasion.

Domain	Mutations in BA.1	Potential Functional Impact
N-Terminal Domain (NTD)	A67V, Δ69-70, T95I, G142D, Δ143-145, N211I, Δ212, ins214EPE	Evasion of NTD-directed neutralizing antibodies; Altered protein conformation.
Receptor-Binding Domain (RBD)	G339D, S371L, S373P, S375F, K417N, N440K, G446S, S477N, T478K, E484A, Q493R, G496S, Q498R, N501Y, Y505H	Increased ACE2 binding affinity; Significant immune evasion from RBD-targeted antibodies; Resistance to monoclonal antibody therapies.[7][8]
Furin Cleavage Site & Vicinity	T547K, D614G, H655Y, N679K, P681H	Altered S1/S2 cleavage efficiency; Potential shift in cell entry pathway preference; Enhanced cell-to-cell fusion.
S2 Subunit	N764K, D796Y, N856K, Q954H, N969K, L981F	May affect membrane fusion and structural stability of the post-fusion spike protein.

Table 1: Summary of Key Spike Protein Mutations in the SARS-CoV-2 BA.1 Subvariant.

Non-Spike Mutations

Mutations are also present throughout other regions of the BA.1 genome. These changes can influence viral replication, assembly, and the host's innate immune response.

Gene	Mutations in BA.1	Potential Functional Impact
ORF1ab	(Multiple, including nsp6: Δ 105-107)	Alterations in viral replication and transcription machinery; Potential modulation of host innate immunity.
Envelope (E)	T9I	Role in viral assembly and release.
Membrane (M)	D3G, Q19E, A63T	Affects virion assembly and morphology.
Nucleocapsid (N)	P13L, Δ 31-33, R203K, G204R	Impacts RNA packaging, viral assembly, and antagonism of host immune response.

Table 2: Summary of Key Non-Spike Mutations in the SARS-CoV-2 BA.1 Subvariant.

Structural and Functional Consequences

The extensive mutations in BA.1 lead to significant changes in its biological properties.

- **Enhanced ACE2 Binding and Transmissibility:** Despite some mutations like K417N potentially reducing binding, the combination of RBD mutations, particularly Q493R, Q498R, and N501Y, results in a higher overall binding affinity to the human ACE2 receptor.^{[7][8]} This enhanced binding is a primary contributor to the high transmissibility of BA.1.^[8] Computational analyses show that these mutations increase the positive electrostatic potential on the RBD surface, strengthening its interaction with the negatively charged ACE2.^{[7][8][9]}
- **Profound Immune Evasion:** The large number of mutations in the NTD and RBD allows BA.1 to effectively evade neutralizing antibodies generated by previous infection or vaccination.^[3]^[5] Studies have shown that the risk of reinfection with BA.1 is over five times greater than with the Delta variant.^[3] Furthermore, most therapeutic monoclonal antibodies that were effective against previous variants are rendered ineffective against BA.1.^[5]

- **Altered Pathogenicity and Cell Entry:** BA.1 exhibits a shift in its cell entry mechanism. It shows reduced dependence on the cell surface protease TMPRSS2 and a greater reliance on the endosomal cathepsin pathway. This change is linked to mutations near the S1/S2 furin cleavage site, such as P681H, which result in less efficient cleavage.[\[10\]](#) This altered tropism leads to more efficient replication in the upper respiratory tract (bronchus) and less efficient replication in lung tissue compared to Delta.[\[3\]](#) This biological characteristic is hypothesized to be a reason for the generally observed lower severity of disease and reduced hospital admissions associated with BA.1 infections compared to Delta.[\[3\]](#)[\[5\]](#)

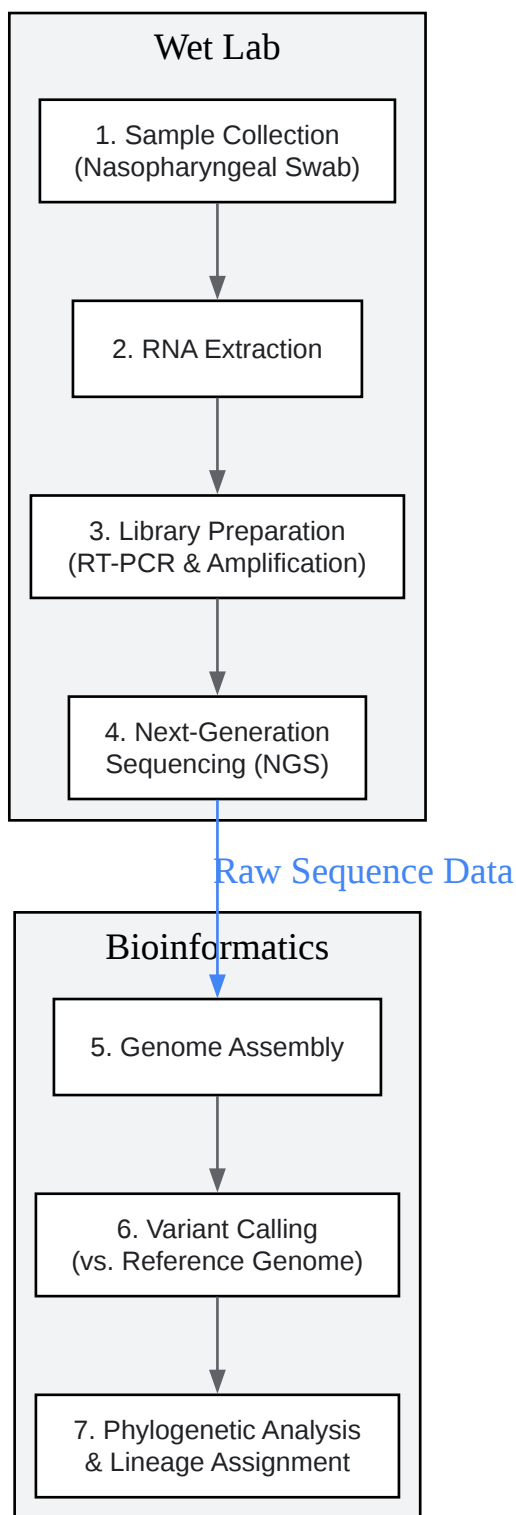
Experimental Protocols and Methodologies

The characterization of the BA.1 subvariant relies on a combination of genomic, structural, and functional assays.

Viral Genome Sequencing and Phylogenetic Analysis

This protocol outlines the standard workflow for identifying and analyzing the genetic makeup of viral samples.

- **Sample Collection & RNA Extraction:** Nasopharyngeal swabs are collected from patients. Viral RNA is then extracted using commercial kits.
- **Sequencing:** The extracted RNA undergoes reverse transcription to cDNA. Next-generation sequencing (NGS) libraries are prepared and sequenced on platforms like the Illumina NovaSeq 6000.[\[11\]](#)
- **Bioinformatic Analysis:** Raw sequencing reads are assembled into a complete viral genome. This genome is then compared to a reference sequence (e.g., Wuhan-Hu-1, NC_045512.2) to identify mutations.[\[11\]](#)[\[12\]](#)
- **Phylogenetic Reconstruction:** The resulting sequences are analyzed using tools like Nextclade and MEGA to determine their evolutionary relationship to other variants and to assign them to a Pango lineage.[\[11\]](#)



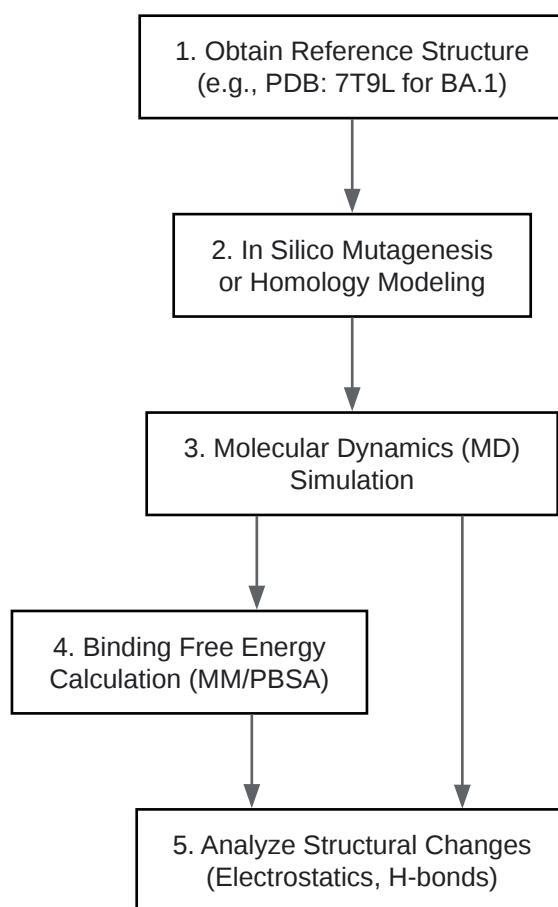
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Workflow for SARS-CoV-2 genomic sequencing and analysis.

Structural Modeling and Analysis

Computational methods are essential for visualizing the impact of mutations on protein structure and interactions.

- **Structure Retrieval:** A high-resolution reference structure of the spike protein, such as a cryo-EM structure of the BA.1 spike in complex with ACE2 (e.g., PDB ID: 7T9L), is obtained from the Protein Data Bank (PDB).[\[7\]](#)
- **Homology Modeling:** For related subvariants where an experimental structure is not available, homology modeling servers like SWISS-MODEL can be used to generate a predicted structure based on a known template (e.g., the BA.1 structure).[\[7\]](#)
- **Structural Analysis:** Software like PyMOL is used to visualize mutations and analyze their impact on protein conformation and intermolecular interactions (e.g., formation of new salt bridges or hydrogen bonds).[\[7\]](#)
- **Binding Affinity Calculation:** The effect of mutations on the binding affinity between the spike RBD and ACE2 can be computationally estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which calculates binding free energy.[\[13\]](#)



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Computational workflow for structural and binding analysis.

Conclusion

The SARS-CoV-2 Omicron BA.1 subvariant represents a significant evolutionary leap in the virus's history. Its emergence was defined by a constellation of mutations that conferred a dual advantage: markedly increased transmissibility, driven by enhanced ACE2 receptor binding, and substantial evasion of antibody-mediated immunity. While these traits allowed it to rapidly outcompete the Delta variant and become globally dominant, its altered cell entry pathway was associated with a less severe clinical profile. The study of BA.1 has provided critical insights into the mechanisms of viral evolution, immune escape, and pathogenicity, underscoring the absolute necessity of robust global genomic surveillance to proactively identify and characterize future variants of concern.

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References

- 1. SARS-CoV-2 Omicron variant - Wikipedia [en.wikipedia.org]
- 2. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 3. Evolution of the SARS-CoV-2 omicron variants BA.1 to BA.5: Implications for immune escape and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Omicron (BA.1) and sub-variants (BA.1.1, BA.2, and BA.3) of SARS-CoV-2 spike infectivity and pathogenicity: A comparative sequence and structural-based computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Phylogenetic, Sequencing, and Mutation Analysis of SARS-CoV-2 Omicron (BA.1) and Its Subvariants (BA.1.1, BA.2) During the Fifth Wave of the COVID-19 Pandemic in the Iraqi Kurdistan Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Comparative Computational Analysis of Spike Protein Structural Stability in SARS-CoV-2 Omicron Subvariants - PMC [pmc.ncbi.nlm.nih.gov]
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